Cas no 27383-87-5 (Ethyl 1,3-Benzoxazole-2-carboxylate)

Ethyl 1,3-Benzoxazole-2-carboxylate is a heterocyclic organic compound featuring a benzoxazole core esterified with an ethyl carboxylate group at the 2-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals, agrochemicals, and material science. Its benzoxazole moiety contributes to stability and reactivity, enabling functionalization for diverse derivatives. The ethyl ester group enhances solubility in organic solvents, facilitating purification and further transformations. The compound is valued for its role in constructing biologically active molecules, including potential antimicrobial and anti-inflammatory agents. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic routes. Its well-defined reactivity profile makes it a reliable building block in heterocyclic chemistry.
Ethyl 1,3-Benzoxazole-2-carboxylate structure
27383-87-5 structure
Product Name:Ethyl 1,3-Benzoxazole-2-carboxylate
CAS No:27383-87-5
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD09836160
CID:1027846
PubChem ID:14220914
Update Time:2025-07-02

Ethyl 1,3-Benzoxazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl benzo[d]oxazole-2-carboxylate
    • Benzooxazole-2-carboxylic acid ethyl ester
    • Ethyl 1,3-benzoxazole-2-carboxylate
    • 2-benzoxazolecarboxylic acid, ethyl ester
    • LogP
    • MFCD09836160
    • CS-0361621
    • J-519760
    • DB-369817
    • SCHEMBL3621004
    • DTXSID90557553
    • 27383-87-5
    • Ethylbenzo[d]oxazole-2-carboxylate
    • CBA38387
    • CWJRNKXXSWYYTJ-UHFFFAOYSA-N
    • AKOS006228889
    • benzoxazole-2-carboxylic acid ethyl ester
    • G79722
    • Ethyl 1,3-Benzoxazole-2-carboxylate
    • MDL: MFCD09836160
    • Inchi: 1S/C10H9NO3/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3
    • InChI Key: CWJRNKXXSWYYTJ-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 191.05827
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.33

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